Cysteine-glutathione disulfide
Cysteine-glutathione disulfide
L-cysteine glutathione disulfide is an organic disulfide that is the L-cysteinyl derivative of glutathione. It has a role as a human metabolite. It is a glutathione derivative, an organic disulfide and a dicarboxylic acid monoamide.
S-Glutathionyl-L-cysteine is a natural product found in Phaseolus vulgaris with data available.
S-Glutathionyl-L-cysteine is a natural product found in Phaseolus vulgaris with data available.
Brand Name:
Vulcanchem
CAS No.:
13081-14-6
VCID:
VC20848965
InChI:
InChI=1S/C13H22N4O8S2/c14-6(12(22)23)1-2-9(18)17-8(11(21)16-3-10(19)20)5-27-26-4-7(15)13(24)25/h6-8H,1-5,14-15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)(H,24,25)/t6?,7-,8?/m0/s1
SMILES:
C(CC(=O)NC(C(=O)NCC(=O)O)C(=S)SCC(C(O)O)N)C(C(=O)O)N
Molecular Formula:
C13H22N4O8S2
Molecular Weight:
426.5 g/mol
Cysteine-glutathione disulfide
CAS No.: 13081-14-6
Cat. No.: VC20848965
Molecular Formula: C13H22N4O8S2
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | L-cysteine glutathione disulfide is an organic disulfide that is the L-cysteinyl derivative of glutathione. It has a role as a human metabolite. It is a glutathione derivative, an organic disulfide and a dicarboxylic acid monoamide. S-Glutathionyl-L-cysteine is a natural product found in Phaseolus vulgaris with data available. |
|---|---|
| CAS No. | 13081-14-6 |
| Molecular Formula | C13H22N4O8S2 |
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | 2-amino-5-[[3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C13H22N4O8S2/c14-6(12(22)23)1-2-9(18)17-8(11(21)16-3-10(19)20)5-27-26-4-7(15)13(24)25/h6-8H,1-5,14-15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)(H,24,25)/t6?,7-,8?/m0/s1 |
| Standard InChI Key | BNRXZEPOHPEEAS-WTIBDHCWSA-N |
| Isomeric SMILES | C(CC(=O)NC(CSSC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N |
| SMILES | C(CC(=O)NC(C(=O)NCC(=O)O)C(=S)SCC(C(O)O)N)C(C(=O)O)N |
| Canonical SMILES | C(CC(=O)NC(CSSCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N |
| Appearance | Assay:≥95%A crystalline solid |
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